molecular formula C10H13NO3 B13242448 2-{[3-(Methylamino)phenyl]methoxy}acetic acid

2-{[3-(Methylamino)phenyl]methoxy}acetic acid

Cat. No.: B13242448
M. Wt: 195.21 g/mol
InChI Key: SMSLQQPVEIAETG-UHFFFAOYSA-N
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Description

2-{[3-(Methylamino)phenyl]methoxy}acetic acid is an organic compound with a complex structure that includes a methylamino group attached to a phenyl ring, which is further connected to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methylamino)phenyl]methoxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the methylation of 3-aminophenylmethanol, followed by the introduction of the methoxyacetic acid group through esterification or other suitable reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methylamino)phenyl]methoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-{[3-(Methylamino)phenyl]methoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Methylamino)phenyl]methoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyacetic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar structure but lacks the methylamino group.

    3-Methylaminophenylacetic acid: Similar structure but lacks the methoxy group.

    3-Methoxyphenylacetic acid: Similar structure but lacks the methylamino group.

Uniqueness

2-{[3-(Methylamino)phenyl]methoxy}acetic acid is unique due to the presence of both the methylamino and methoxyacetic acid groups. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[[3-(methylamino)phenyl]methoxy]acetic acid

InChI

InChI=1S/C10H13NO3/c1-11-9-4-2-3-8(5-9)6-14-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

SMSLQQPVEIAETG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)COCC(=O)O

Origin of Product

United States

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